molecular formula C6H11NO2S3 B12112431 3-[(Methylthiothioxomethyl)amino]thiolane-1,1-dione

3-[(Methylthiothioxomethyl)amino]thiolane-1,1-dione

Cat. No.: B12112431
M. Wt: 225.4 g/mol
InChI Key: FJKMFNQRSXJZBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Methylthiothioxomethyl)amino]thiolane-1,1-dione is a compound that belongs to the class of thiolane derivatives. Thiolane derivatives are known for their diverse chemical properties and potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a thiolane ring, which is a five-membered ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Methylthiothioxomethyl)amino]thiolane-1,1-dione can be achieved through several synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-unsaturated carbonyl compounds under basic conditions. This reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate and is carried out at elevated temperatures to facilitate the formation of the thiolane ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as Raney nickel can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-[(Methylthiothioxomethyl)amino]thiolane-1,1-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiolane derivatives with reduced functional groups .

Scientific Research Applications

3-[(Methylthiothioxomethyl)amino]thiolane-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Methylthiothioxomethyl)amino]thiolane-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by forming covalent bonds or through non-covalent interactions. This modulation can affect various cellular pathways, including those involved in oxidative stress response and inflammation .

Properties

Molecular Formula

C6H11NO2S3

Molecular Weight

225.4 g/mol

IUPAC Name

methyl N-(1,1-dioxothiolan-3-yl)carbamodithioate

InChI

InChI=1S/C6H11NO2S3/c1-11-6(10)7-5-2-3-12(8,9)4-5/h5H,2-4H2,1H3,(H,7,10)

InChI Key

FJKMFNQRSXJZBP-UHFFFAOYSA-N

Canonical SMILES

CSC(=S)NC1CCS(=O)(=O)C1

Origin of Product

United States

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